4-Methoxycyclohexanamine 4-Methoxycyclohexanamine
Brand Name: Vulcanchem
CAS No.: 121588-79-2; 61367-41-7
VCID: VC6176824
InChI: InChI=1S/C7H15NO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3
SMILES: COC1CCC(CC1)N
Molecular Formula: C7H15NO
Molecular Weight: 129.203

4-Methoxycyclohexanamine

CAS No.: 121588-79-2; 61367-41-7

Cat. No.: VC6176824

Molecular Formula: C7H15NO

Molecular Weight: 129.203

* For research use only. Not for human or veterinary use.

4-Methoxycyclohexanamine - 121588-79-2; 61367-41-7

Specification

CAS No. 121588-79-2; 61367-41-7
Molecular Formula C7H15NO
Molecular Weight 129.203
IUPAC Name 4-methoxycyclohexan-1-amine
Standard InChI InChI=1S/C7H15NO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3
Standard InChI Key SDMXLAZIFYYECU-LJGSYFOKSA-N
SMILES COC1CCC(CC1)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4-Methoxycyclohexanamine (IUPAC name: 4-methoxycyclohexan-1-amine) consists of a six-membered cyclohexane ring substituted with a methoxy group (-OCH₃) at the 4-position and an amine group (-NH₂) at the 1-position. Its molecular structure exhibits cis-trans isomerism due to the spatial arrangement of substituents on the cyclohexane ring .

Table 1: Fundamental Chemical Data

PropertyValue
Molecular FormulaC₇H₁₅NO
Molecular Weight129.20 g/mol
CAS Registry Number5460-27-5 (base compound)
61367-41-7 (hydrochloride)
GHS ClassificationSkin Irrit. 2, Eye Irrit. 2A

The hydrochloride salt form (C₇H₁₆ClNO) enhances stability for storage and handling, with a molecular weight of 165.66 g/mol .

Stereochemical Considerations

The spatial arrangement of substituents significantly influences physicochemical properties. The trans-isomer (1r,4r configuration) demonstrates greater thermodynamic stability compared to the cis-form due to reduced steric hindrance between the methoxy and amine groups . X-ray crystallographic studies of related compounds like trans-4-methylcyclohexylamine reveal chair conformations with equatorial substituent orientations .

Synthesis Methodologies

Oxidation-Reduction Pathways

A patented method for synthesizing 4-methoxycyclohexanone provides foundational insights into precursor production . Using hydrogen peroxide (H₂O₂) as an oxidizing agent, 4-methoxycyclohexanol undergoes catalytic oxidation over phosphotungstic acid-modified molecular sieves at 70-90°C:

\ce4Methoxycyclohexanol>[H2O2,H3PW12O40/SiO2][7090°C]4Methoxycyclohexanone\ce{4-Methoxycyclohexanol ->[H2O2, H3PW12O40/SiO2][70-90°C] 4-Methoxycyclohexanone}

Subsequent reductive amination of the ketone intermediate with ammonia or ammonium salts under hydrogenation conditions (e.g., Ra-Ni catalyst, 50-100 bar H₂) yields the target amine :

\ce4Methoxycyclohexanone+NH3+H2>[Catalyst]4Methoxycyclohexanamine\ce{4-Methoxycyclohexanone + NH3 + H2 ->[Catalyst] 4-Methoxycyclohexanamine}

Table 2: Comparative Synthesis Conditions

ParameterOxidation Step Reductive Amination
Temperature70-90°C80-120°C
PressureAtmospheric50-100 bar H₂
CatalystH₃PW₁₂O₄₀/SiO₂Ra-Ni/Pd-C
Yield98.3-99.1%85-92% (estimated)

Alternative Routes

Direct amination of 4-methoxycyclohexene via hydroamination represents an emerging approach, though scalability challenges remain. Transition metal catalysts like [Cp*Ru(CO)₂]₂ facilitate anti-Markovnikov addition of ammonia to the double bond .

Physicochemical Properties

Solubility and Stability

The free base exhibits limited water solubility (≈1.2 g/L at 25°C) but demonstrates miscibility with polar organic solvents like ethanol and dichloromethane. Hydrochloride salt formation improves aqueous solubility to ≈15 g/L, facilitating biological testing .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch), and 1110 cm⁻¹ (C-N stretch) .

  • ¹H NMR (400 MHz, CDCl₃): δ 3.35 (s, 3H, OCH₃), 2.80-2.65 (m, 1H, NH₂), 2.50-2.30 (m, 2H, cyclohexyl CH₂), 1.90-1.50 (m, 8H, cyclohexyl CH₂).

Exposure RoutePrevention Method
InhalationFume hood usage
Skin ContactNitrile gloves (≥0.11 mm)
Eye ContactGoggles with side shields

Environmental Impact

Biodegradation screening tests indicate moderate persistence (t₁/₂ = 15-30 days in soil). The compound exhibits low bioaccumulation potential (log Kow = 1.2) .

Derivatives and Applications

N-Substituted Derivatives

Alkylation of the amine group produces pharmacologically relevant analogs:

\ce4Methoxycyclohexanamine+RX>[Base]NR4Methoxycyclohexanamine\ce{4-Methoxycyclohexanamine + R-X ->[Base] N-R-4-Methoxycyclohexanamine}

N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride (C₁₁H₂₄ClNO, MW 221.77 g/mol) exemplifies such derivatives, showing enhanced lipophilicity (clogP = 2.8) for potential blood-brain barrier penetration.

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